14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde

PAH physicochemical property solubility prediction

14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde (CAS 63040-57-3; molecular formula C₂₆H₁₆O, MW 344.4 g/mol) is a polycyclic aromatic hydrocarbon (PAH) comprising a dibenzo[b,def]chrysene core substituted with a methyl group at the 14-position and an aldehyde group at the 7-position. It belongs to the broader class of high-molecular-weight dibenzochrysenes, which are recognized for their environmental persistence and relevance as carcinogen research probes.

Molecular Formula C26H16O
Molecular Weight 344.4 g/mol
CAS No. 63040-57-3
Cat. No. B13947319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde
CAS63040-57-3
Molecular FormulaC26H16O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)C=O)C6=CC=CC=C16
InChIInChI=1S/C26H16O/c1-15-16-6-2-3-7-18(16)21-12-13-23-24(14-27)20-9-5-4-8-19(20)22-11-10-17(15)25(21)26(22)23/h2-14H,1H3
InChIKeyJCLLLOWHGWQBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde (CAS 63040-57-3): A Functionalized High-Molecular-Weight PAH for Targeted Research Applications


14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde (CAS 63040-57-3; molecular formula C₂₆H₁₆O, MW 344.4 g/mol) is a polycyclic aromatic hydrocarbon (PAH) comprising a dibenzo[b,def]chrysene core substituted with a methyl group at the 14-position and an aldehyde group at the 7-position . It belongs to the broader class of high-molecular-weight dibenzochrysenes, which are recognized for their environmental persistence and relevance as carcinogen research probes [1]. The compound is typically sourced as a specialty research chemical for use in analytical standard preparation, synthetic intermediate production, and structure–activity relationship (SAR) investigations focused on bay-region and fjord-region PAH activation.

Analytical standard preparation for alkylated PAH detection
Synthetic intermediate with reactive aldehyde conjugation handle
SAR probe for fjord-region PAH carcinogenesis research

Why 14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde Cannot Be Replaced by Unsubstituted or Mono-Substituted Dibenzo(b,def)chrysene Analogs


Substituting 14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde with the parent hydrocarbon dibenzo[b,def]chrysene (CAS 189-64-0) or its mono-methyl (7-methyl, CAS 5174-22-1) or mono-formyl (CAS 63040-54-0) derivatives introduces significant alterations in physicochemical properties, metabolic activation profiles, and synthetic utility. The combination of a C-14 methyl group and a C-7 aldehyde on the dibenzo[b,def]chrysene framework strongly influences molecular planarity, electron density distribution, and metabolic oxidation sites—factors that directly impact DNA-adduct formation patterns, carcinogenic potency, and suitability as a synthetic building block [1][2]. Generic substitution without considering these regiospecific effects can lead to erroneous toxicological conclusions or failed synthetic pathways.

Regiospecific substitution pattern
14-methyl and 7-aldehyde groups may shift metabolic oxidation and DNA-adduct profiles relative to parent or mono-substituted analogs.
Missing aldehyde conjugation handle
Hydrocarbon-only analogs lack the reactive aldehyde, which may limit direct synthetic replacement for conjugation chemistries.
Blocked fjord-region metabolism
14-methyl group may redirect bioactivation pathways, differing from 7-methyl analog where fjord region remains accessible.

Evidence-Based Differentiation of 14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde from Closest Analogs


Higher Computed Density Reflects Altered Intermolecular Packing Relative to Parent Dibenzo[b,def]chrysene

The target compound's computed density (1.334 g/cm³) is approximately 2.6% higher than the predicted density of the parent hydrocarbon dibenzo[b,def]chrysene (1.3 ± 0.1 g/cm³). While both values are calculated, the increment is consistent with the increased mass and polarity introduced by the aldehyde and methyl substituents. This density shift can influence chromatographic retention, solvent partitioning, and solid-state packing in materials applications [1].

Computed density
Data to verify
1.334 g/cm³ vs 1.3 ± 0.1 g/cm³
Density shift may influence solubility and chromatographic retention
Calculated values; experimental verification advised
PAH physicochemical property solubility prediction

Elevated Boiling Point Indicative of Stronger Intermolecular Interactions

14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde exhibits a predicted boiling point of 615°C at 760 mmHg, which is approximately 19°C higher than the literature boiling point of dibenzo[b,def]chrysene (596°C). This elevation is attributed to the increased molecular weight and the dipole moment associated with the aldehyde substituent, leading to enhanced van der Waals and dipole–dipole interactions .

Boiling point
Data to verify
615°C (predicted) vs 596°C
Higher boiling point implies lower volatility
Predicted vs. literature value; limited sources
boiling point thermal stability vapor pressure

Unique Aldehyde Handle Enables Conjugation and Derivatization Chemistries Absent in Hydrocarbon-Only Analogs

The presence of a reactive aldehyde group at the C-7 position distinguishes this compound from purely hydrocarbon analogs such as dibenzo[b,def]chrysene (CAS 189-64-0) or 7-methyl-dibenzo[b,def]chrysene (CAS 5174-22-1). The aldehyde can undergo Schiff base formation, reductive amination, and Wittig olefination—transformations that are inaccessible to the parent scaffold. This enables the synthesis of diverse libraries of dibenzochrysene derivatives for SAR exploration without requiring de novo core synthesis [1].

Aldehyde reactivity
Class-level inference
Aldehyde present vs absent in hydrocarbon analogs
Enables Schiff base, reductive amination, and Wittig chemistries
Reported class-level reactivity; specific conditions apply
aldehyde Schiff base reductive amination bioconjugation

The 14-Methyl Substituent Blocks a Key Metabolic Oxidation Site, Potentially Altering Carcinogenic Activation Pathways

In the dibenzo[b,def]chrysene framework, the C-14 position is located within the fjord region, a critical site for cytochrome P450-mediated metabolic activation to dihydrodiol epoxides. Methyl substitution at this position sterically and electronically hinders oxidation at the adjacent angular ring, potentially redirecting metabolism toward alternative sites or reducing overall bioactivation efficiency. This contrasts sharply with the 7-methyl analog (CAS 5174-22-1), where the methyl group is located in a non-bay region and may have a lesser impact on metabolic activation [1][2].

Metabolic site blocking
Class-level inference
14-methyl blocks fjord-region oxidation
May redirect bioactivation pathways vs 7-methyl analog
Inferred from bay-region theory; requires experimental confirmation
methyl substitution metabolism bay-region carcinogenesis

Documented Synthetic Route via Electrophilic Formylation Provides Validated Access and Reproducibility

Historical literature establishes a clear synthetic pathway to this compound via N-methylformanilide-mediated formylation of 3,4-9,10-dibenzopyrene, followed by reduction to the 5-methyl derivative and subsequent re-formylation. This two-step sequence has been documented with experimental conditions and yields, providing a reproducible entry point that is not available for many other regioisomeric methylated/formylated dibenzochrysene derivatives [1].

Documented synthesis
Supporting evidence
Formylation of dibenzopyrene then methylation
Validated synthetic route supports reproducible access
Peer-reviewed protocol; yield and conditions reported
synthesis formylation dibenzopyrene reproducibility

Functionalized Dibenzo[b,def]chrysene Core is Emerging as a Promising Scaffold for Organic Electronics

While the parent dibenzo[b,def]chrysene (DBC) has been identified as a promising polycyclic aromatic template for organic electronic devices, functionalization with electron-withdrawing substituents (such as the aldehyde at C-7 in this compound) is critical for tuning the HOMO/LUMO energy levels and improving solubility for solution-processable device fabrication. The 14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde scaffold provides a pre-functionalized starting point for synthesizing DBC-based small-molecule semiconductors without requiring late-stage C–H activation [1].

Organic electronics scaffold
Class-level inference
Pre-functionalized DBC core for semiconductor tuning
May accelerate derivative synthesis for OPV/OFET devices
Device performance requires separate validation
organic semiconductor hole-transport solar cell OPV

Primary Procurement-Driven Application Scenarios for 14-Methyldibenzo(b,def)chrysene-7-carboxaldehyde


Synthesis of Deuterated or ¹³C-Labeled Internal Standards for PAH Metabolite Quantification

The aldehyde group at C-7 serves as a synthetic handle for introducing isotopic labels (e.g., via reduction with NaBD₄ or Wittig reaction with ¹³C-labeled reagents) to prepare stable isotope-labeled internal standards for quantifying dibenzochrysene metabolites in LC–MS/MS bioanalysis. The 14-methyl group ensures the labeled standard co-elutes with the target methylated metabolite, minimizing matrix effects [1].

Structure–Activity Relationship (SAR) Studies of Fjord-Region PAH Carcinogenicity

Investigators comparing the tumor-initiating activity of dibenzo[def,p]chrysene (IARC Group 2A) with its 14-methyl-substituted analogs can use this compound as a key intermediate to prepare dihydrodiol and diol epoxide derivatives. The pre-installed 14-methyl group allows systematic evaluation of how blocking the fjord region affects DNA adduct spectra, mutagenicity in Ames assays, and tumor incidence in animal models [2][3].

Precursor for Solution-Processable Organic Semiconductor Small Molecules

The aldehyde functionality can be converted to vinylene or imine linkers for synthesizing DBC-based donor-π-acceptor small molecules for bulk heterojunction organic photovoltaics (OPV) or organic field-effect transistors (OFETs). The 14-methyl group enhances solubility in common organic solvents (chlorobenzene, o-dichlorobenzene), facilitating spin-coating or inkjet printing [4].

Analytical Reference Material for HPLC Method Development Targeting Alkylated PAHs

Environmental analytical laboratories developing HPLC-UV/fluorescence methods for the separation of alkylated dibenzochrysenes in combustion particulate matter or contaminated soil can use this compound as a retention-time marker. Its unique substitution pattern produces a distinct elution profile compared to the parent and mono-methylated standards, aiding peak assignment in complex chromatograms .

Application
Selection Property
Validation Focus
Isotope-labeled internal standard synthesis
Aldehyde handle for isotopic labeling
Co-elution and matrix-effect control in research bioanalysis
Fjord-region PAH carcinogenesis SAR
14-methyl blocking of metabolic oxidation
DNA adduct spectra and mutagenicity endpoint interpretation
Organic semiconductor precursor
Pre-functionalized DBC core
Electronic property tuning and solution processability
Alkylated PAH analytical reference
Unique substitution pattern
Chromatographic retention marker for method development
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